
2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H7ClF4O. It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) makes the aromatic ring susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzophenones.
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with desired physical and chemical properties
Mecanismo De Acción
The mechanism of action of 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in oxidative stress and inflammation, by altering the activity of key enzymes and proteins.
Comparación Con Compuestos Similares
2-Chloro-4’-fluoro-benzophenone: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity.
2-Chloro-4-(trifluoromethyl)aniline: Contains an amino group, making it more reactive in nucleophilic substitution reactions .
Uniqueness: 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which impart distinct electronic and steric effects.
Propiedades
Número CAS |
85721-08-0 |
|---|---|
Fórmula molecular |
C14H7ClF4O |
Peso molecular |
302.65 g/mol |
Nombre IUPAC |
[2-chloro-5-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H7ClF4O/c15-12-6-3-9(14(17,18)19)7-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H |
Clave InChI |
WOLOCKQZPBSLPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
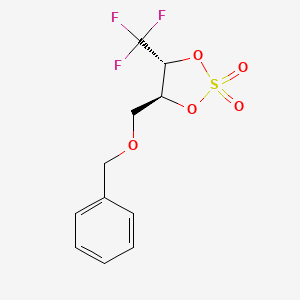
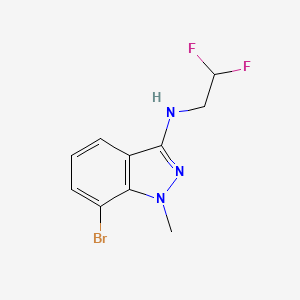
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
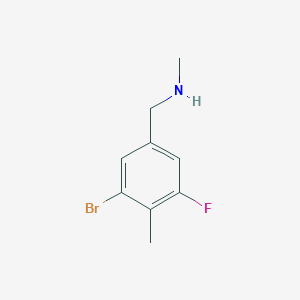
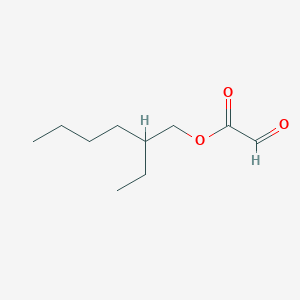
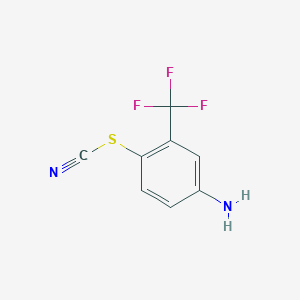
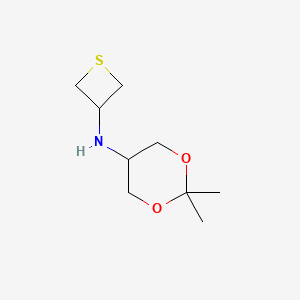
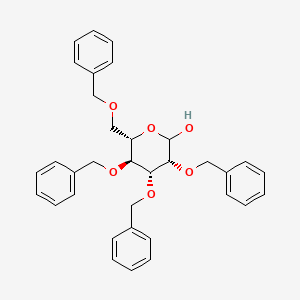

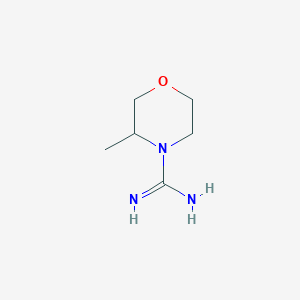
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)
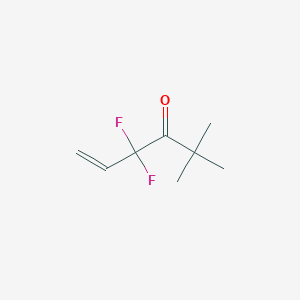
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)
